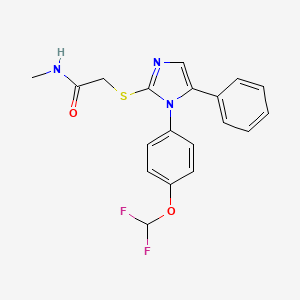![molecular formula C12H15BrN4O3 B2857418 N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide CAS No. 2097931-79-6](/img/structure/B2857418.png)
N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide is a synthetic organic compound. This compound, with its intricate molecular structure, finds utility across diverse domains due to its unique chemical properties. Its design includes a pyrrolidine ring, a bromopyrimidine group, and an oxoethyl acetamide side chain, providing a plethora of reaction sites and potential functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide typically involves several steps:
Formation of 5-bromopyrimidine: : Starting with pyrimidine, bromination is carried out using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane under reflux conditions.
Attachment of the pyrrolidine ring: : The bromopyrimidine is then reacted with pyrrolidine under nucleophilic substitution conditions, often in the presence of a base like potassium carbonate (K₂CO₃).
Addition of the oxoethyl group: : This step involves the reaction of the intermediate with an oxoethyl halide, like chloroacetyl chloride, in the presence of a base such as triethylamine.
Acetylation: : Finally, the product is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial methods would follow similar steps but are scaled up with optimization for yield and purity, often using continuous flow reactors to maintain controlled reaction conditions, reduce waste, and improve safety.
化学反応の分析
Types of Reactions
Oxidation: : It can be oxidized using reagents like potassium permanganate (KMnO₄), leading to potential cleavage of the pyrrolidine ring or oxidation of the acetamide group.
Reduction: : Catalytic hydrogenation in the presence of palladium on carbon (Pd/C) can reduce any unsaturated bonds, though care must be taken to protect labile groups.
Substitution: : The bromopyrimidine group can undergo further nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichloromethane, reflux.
Reduction: : Hydrogen gas, palladium on carbon (Pd/C), room temperature.
Substitution: : Nucleophiles like amines, potassium carbonate, dimethylformamide (DMF), room temperature.
Major Products Formed
Oxidation: : Oxidized derivatives of the acetamide and pyrrolidine moieties.
Reduction: : Reduced forms of any unsaturated bonds present.
Substitution: : New compounds where the bromine is replaced by the nucleophile.
科学的研究の応用
Chemistry
This compound is used in organic synthesis as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations and derivatizations.
Biology
It serves as an inhibitor in various biological pathways, particularly those involving kinases due to its ability to interfere with ATP binding sites.
Medicine
In medicinal chemistry, it is explored as a potential therapeutic agent for its modulatory effects on specific biological targets, possibly acting as an anti-cancer or anti-inflammatory agent.
Industry
In the industrial sector, it could be used in the development of novel materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide exerts its effects primarily through its interaction with molecular targets like enzymes. It can bind to active sites, particularly those of kinases, inhibiting their activity and thus affecting signaling pathways. This binding is often mediated by hydrogen bonds and hydrophobic interactions, causing a conformational change in the enzyme that reduces its activity.
類似化合物との比較
Similar Compounds
N-(2-{3-(pyrrolidin-1-yl)pyrimidin-2-yl}oxyethyl)acetamide: : Similar structure but lacks the bromine atom.
N-(2-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide: : Chlorine instead of bromine.
N-(2-{3-[(5-methylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide: : Methyl instead of bromine.
Uniqueness
The presence of the bromine atom significantly alters its reactivity and binding affinity compared to its analogs, making it more effective in certain biological applications due to increased molecular interactions. This unique aspect can be leveraged to design more potent inhibitors or therapeutic agents.
特性
IUPAC Name |
N-[2-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O3/c1-8(18)14-6-11(19)17-3-2-10(7-17)20-12-15-4-9(13)5-16-12/h4-5,10H,2-3,6-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOGHUWLYHBCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2857339.png)
![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2857340.png)
![N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B2857341.png)

![Methyl 1-cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2857344.png)
![6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2857345.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2857347.png)
![2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2857350.png)



